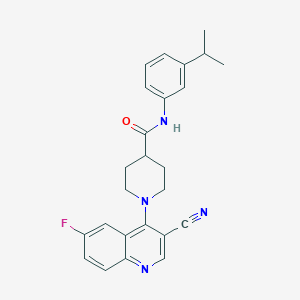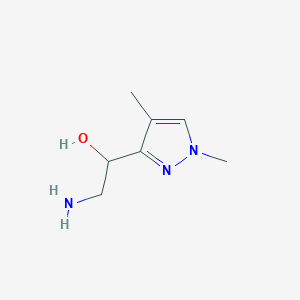
Tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate is a chemical compound that has been widely used in scientific research. It is a derivative of morpholine, which is a heterocyclic organic compound commonly used in the synthesis of various drugs and chemicals. Tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate is a promising compound that has shown potential in various scientific research applications.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate is not fully understood. However, studies have suggested that it works by inhibiting various enzymes and pathways involved in cancer cell growth and proliferation. It also induces DNA damage and activates various signaling pathways that lead to apoptosis.
Biochemical and Physiological Effects:
Tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of various kinases and signaling pathways involved in cancer cell growth and proliferation. In addition, it has been found to induce DNA damage and activate various signaling pathways that lead to apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate in lab experiments is its potent anticancer activity. It has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. However, its limitations include its high cost and limited availability. It is also a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for research on tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate. One of the most promising areas is in the development of new anticancer drugs. Studies have shown that this compound has potent anticancer activity, and further research could lead to the development of new drugs that are more effective and have fewer side effects. Another area of research is in the development of new synthetic methods for this compound. This could lead to more efficient and cost-effective synthesis methods, making it more widely available for research purposes. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Synthesemethoden
Tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate can be synthesized using various methods. One of the most common methods is by reacting tert-butyl 2-aminomorpholine-4-carboxylate with cyclopropyl isocyanate. This reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate has been used in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines. It works by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and suppressing angiogenesis.
Eigenschaften
IUPAC Name |
tert-butyl 2-(cyclopropylcarbamoyl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(17)15-6-7-18-10(8-15)11(16)14-9-4-5-9/h9-10H,4-8H2,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHLGOHDZJLNSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=O)NC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B2362468.png)

![5-[(3-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2362473.png)
![2-chloro-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B2362474.png)
methanone](/img/structure/B2362475.png)

![1-Isopropyl-7-thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride](/img/structure/B2362477.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2362478.png)



![3-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2362484.png)
![3-(3-Methylphenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2362488.png)
![[4-[(Z)-2-Cyano-3-oxo-3-(oxolan-2-ylmethylamino)prop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B2362489.png)